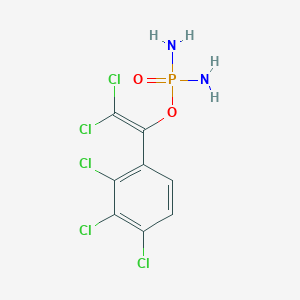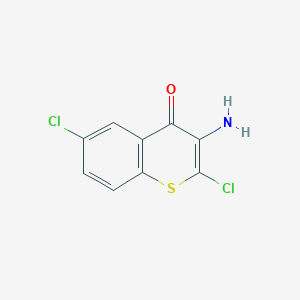
N,N'-(2,5-Dimethylhexane-2,5-diyl)diundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,5-Dimethylhexane-2,5-diyl)diundecanamide is a chemical compound characterized by its unique structure, which includes a hexane backbone substituted with dimethyl groups and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethylhexane-2,5-diyl)diundecanamide typically involves the reaction of 2,5-dimethylhexane-2,5-diamine with undecanoic acid or its derivatives. The reaction is usually carried out under conditions that promote amide bond formation, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of N,N’-(2,5-Dimethylhexane-2,5-diyl)diundecanamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,5-Dimethylhexane-2,5-diyl)diundecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-(2,5-Dimethylhexane-2,5-diyl)diundecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of amide bond formation and hydrolysis.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-(2,5-Dimethylhexane-2,5-diyl)diundecanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide groups can form hydrogen bonds with active sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexane: A branched alkane used in the aviation industry.
2,5-Dimethyl-2,5-hexanediol: Used in the synthesis of cyclic ethers.
Properties
CAS No. |
61796-58-5 |
|---|---|
Molecular Formula |
C30H60N2O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
N-[2,5-dimethyl-5-(undecanoylamino)hexan-2-yl]undecanamide |
InChI |
InChI=1S/C30H60N2O2/c1-7-9-11-13-15-17-19-21-23-27(33)31-29(3,4)25-26-30(5,6)32-28(34)24-22-20-18-16-14-12-10-8-2/h7-26H2,1-6H3,(H,31,33)(H,32,34) |
InChI Key |
FIIIKOAOGQKBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(C)(C)CCC(C)(C)NC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14570392.png)
![2-Methyl-2-(3-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14570393.png)



![4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid](/img/structure/B14570411.png)



![N-Hexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14570428.png)
![N~1~-[(Pyridin-2-yl)methyl]ethanediamide](/img/structure/B14570435.png)
![N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14570440.png)
![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)-](/img/structure/B14570446.png)
